Calycosin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

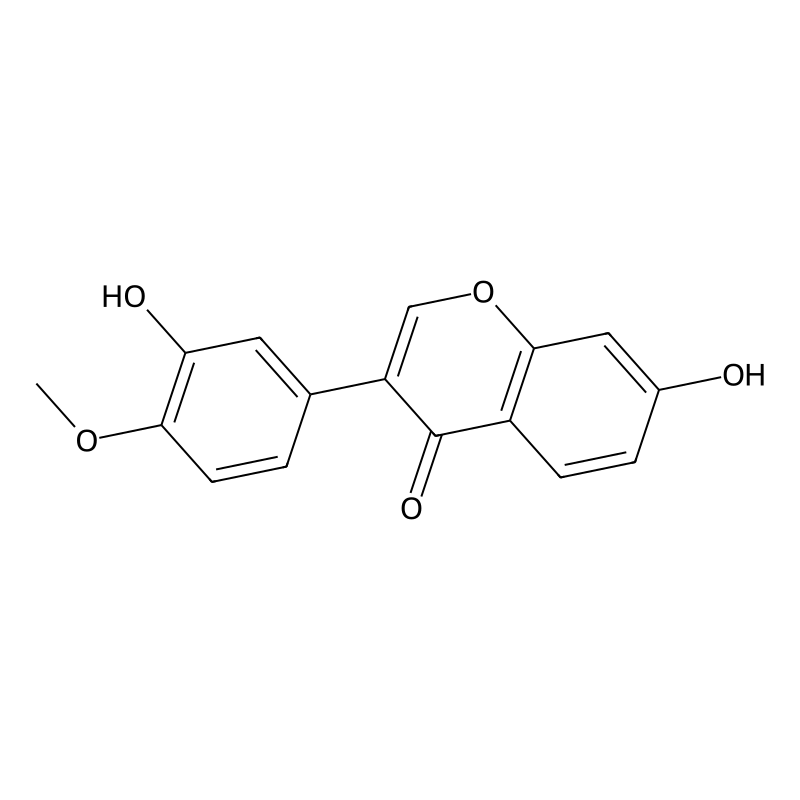

Calycosin is a naturally occurring isoflavonoid, a type of plant compound found in abundance in legumes like astragalus and clover []. It has gained significant interest in scientific research due to its diverse biological activities, making it a potential candidate for various therapeutic applications. Here's a closer look at some key areas of scientific research involving calycosin:

Bone Health

Studies suggest calycosin might play a role in promoting bone health. Research indicates it can stimulate osteoblast activity, the cells responsible for bone formation []. Additionally, calycosin may help prevent bone resorption, the breakdown of bone tissue, potentially offering benefits for conditions like osteoporosis [].

Neuroprotective Effects

Calycosin demonstrates potential neuroprotective properties. Studies in animal models suggest it may help protect brain cells from damage caused by oxidative stress and inflammation, both of which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's [, ].

Calycosin is a naturally occurring isoflavonoid, specifically classified as an isoflavone, with the chemical formula C₁₆H₁₂O₅. It is predominantly found in the root of Astragalus membranaceus, a plant widely used in traditional Chinese medicine. Calycosin exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Its structural uniqueness, characterized by a 7-hydroxy substitution on the benzopyran ring, contributes to its diverse pharmacological effects .

Calycosin has been extensively studied for its biological activities:

- Antioxidant Activity: It exhibits strong antioxidant properties, helping to mitigate oxidative stress by scavenging free radicals.

- Anti-inflammatory Effects: Calycosin suppresses inflammatory pathways, notably through the downregulation of protein kinase A/cyclic adenosine monophosphate response element-binding protein and p38 mitogen-activated protein kinase signaling pathways .

- Anticancer Properties: Research indicates that calycosin can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

- Bone Health: It promotes osteoblast differentiation and mineralization by activating runt-related transcription factor 2 expression in mesenchymal stem cells .

Calycosin can be synthesized through several methods:

- Natural Extraction: It is primarily extracted from Astragalus membranaceus using solvents like ethanol or methanol.

- Biocatalytic Synthesis: Recent studies have demonstrated a biocatalytic approach utilizing recombinant enzymes such as UDP-glucosyltransferase to selectively glucosylate calycosin at the C7 position, yielding calycosin-7-O-β-D-glucoside with high efficiency .

- Chemical Synthesis: Synthetic routes involve multi-step organic reactions that modify simpler isoflavones into calycosin.

Calycosin has various applications across different fields:

- Pharmaceuticals: Due to its anti-inflammatory and anticancer properties, it is being investigated for use in drug formulations targeting chronic diseases.

- Nutraceuticals: As a dietary supplement, calycosin is marketed for its health benefits, particularly in improving cardiovascular health and bone density.

- Cosmetics: Its antioxidant properties make it a valuable ingredient in skincare products aimed at reducing oxidative damage .

Interaction studies have shown that calycosin can influence various biological pathways:

- Drug Interactions: Calycosin may alter the pharmacokinetics of certain drugs by affecting metabolic enzymes like cytochrome P450.

- Synergistic Effects: When combined with other compounds such as curcumin or resveratrol, calycosin exhibits enhanced therapeutic effects against inflammation and cancer .

Several compounds share structural similarities with calycosin. Here are some notable examples:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Formononetin | C₁₄H₁₂O₄ | A methoxy derivative of calycosin with similar bioactivity. |

| Daidzein | C₁₄H₁₀O₄ | An isoflavone known for its estrogenic activity. |

| Genistein | C₁₄H₉O₄ | Another isoflavone with significant anticancer properties. |

Calycosin stands out due to its unique 7-hydroxy substitution which enhances its solubility and bioactivity compared to these similar compounds. Its specific mechanisms in promoting osteoblast differentiation also highlight its distinct role in bone health compared to others like daidzein and genistein .

Purity

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Vapor Pressure

Pictograms

Acute Toxic

Other CAS

Metabolism Metabolites

In vivo and in vitro metabolites of calycosin-7-O-beta-D-glucopyranoside in rats were identified using a specific and sensitive high performance liquid chromatography-tandem mass spectrometry (HPLC-MS(n)) method. The parent compound and twelve metabolites were found in rat urine after oral administration of calycosin-7-O-beta-D-glucopyranoside. The parent compound and six metabolites were detected in rat plasma. In heart, liver, spleen, lung and kidney samples, respectively, six, eight, seven, nine and nine metabolites were identified, in addition to the parent compound. Three metabolites, but no trace of parent drug, were found in the rat intestinal flora incubation mixture and feces, which demonstrated cleavage of the glycosidic bond of the parent compound in intestines. The main phase I metabolic pathways of calycosin-7-O-beta-D-glucopyranoside in rats were deglycosylation, dehydroxylation and demethylation reactions; phase II metabolism included sulfation, methylation, glucuronidation and glycosylation (probably). Furthermore, two metabolites commonly found in rat urine, plasma and tissues were isolated from feces and characterized by NMR. The antiviral activities of the metabolite calycosin against coxsackie virus B3 (CVB3) and human immunodeficiency virus (HIV) were remarkably stronger than those of calycosin-7-O-beta-D-glucopyranoside.

Wikipedia

Use Classification

General Manufacturing Information

Storage Conditions

Interactions

Stability Shelf Life

Dates

2: Kong X, Wang F, Niu Y, Wu X, Pan Y. A comparative study on the effect of promoting the osteogenic function of osteoblasts using isoflavones from Radix Astragalus. Phytother Res. 2018 Jan;32(1):115-124. doi: 10.1002/ptr.5955. Epub 2017 Oct 18. Review. PubMed PMID: 29044703.

3: Zhang DQ, Wang HB, Wang SF, Wang DQ. [Research achievements on biological activities of calycosin]. Zhongguo Zhong Yao Za Zhi. 2015 Nov;40(22):4339-45. Review. Chinese. PubMed PMID: 27097403.

4: Gong AG, Li N, Lau KM, Lee PS, Yan L, Xu ML, Lam CT, Kong AY, Lin HQ, Dong TT, Tsim KW. Calycosin orchestrates the functions of Danggui Buxue Tang, a Chinese herbal decoction composing of Astragali Radix and Angelica Sinensis Radix: An evaluation by using calycosin-knock out herbal extract. J Ethnopharmacol. 2015 Jun 20;168:150-7. doi: 10.1016/j.jep.2015.03.033. Epub 2015 Mar 19. Review. PubMed PMID: 25796405.

5: Gao J, Liu ZJ, Chen T, Zhao D. Pharmaceutical properties of calycosin, the major bioactive isoflavonoid in the dry root extract of Radix astragali. Pharm Biol. 2014 Sep;52(9):1217-22. doi: 10.3109/13880209.2013.879188. Epub 2014 Mar 17. Review. PubMed PMID: 24635389.

6: Majewska I, Gendaszewska-Darmach E. Proangiogenic activity of plant extracts in accelerating wound healing - a new face of old phytomedicines. Acta Biochim Pol. 2011;58(4):449-60. Epub 2011 Oct 27. Review. PubMed PMID: 22030557.